molecular formula C25H19ClN2O5 B2567305 3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID CAS No. 380475-80-9

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID

Cat. No.: B2567305
CAS No.: 380475-80-9
M. Wt: 462.89
InChI Key: UQSVROZCRRJPSU-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a substituted propenoyl-amino backbone. Key structural elements include:

  • E-configuration of the α,β-unsaturated propenoyl group, critical for electronic conjugation and molecular rigidity.
  • 2-Chlorobenzyloxy and 4-methoxy substituents on the phenyl ring, which enhance lipophilicity and influence steric interactions.

Synthesis involves coupling a 3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl propenoyl intermediate with 3-aminobenzoic acid, as evidenced by NMR and mass spectrometry (MS) data (m/z 653 for [M+1]⁺, C₃₄H₃₃ClN₈O₄) .

Properties

IUPAC Name

3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O5/c1-32-22-10-9-16(12-23(22)33-15-18-5-2-3-8-21(18)26)11-19(14-27)24(29)28-20-7-4-6-17(13-20)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVROZCRRJPSU-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenol to form 3-[(2-chlorobenzyl)oxy]-4-methoxyphenol. This intermediate is then reacted with cyanoacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with the target molecule, differing in substituents, functional groups, or core scaffolds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Functional Groups Reference
3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID C₃₄H₃₃ClN₈O₄ 653.23 2-Chlorobenzyloxy, 4-methoxy, cyano Benzoic acid, α,β-unsaturated amide, cyano
2-((2E)-2-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYBENZYLIDENE}HYDRAZINO)-N-(4-ETHYLPHENYL)-2-OXOACETAMIDE C₃₄H₃₁ClN₄O₅ 629.09 4-Chlorobenzyloxy, 3-ethoxy, hydrazide Acetamide, hydrazone, benzylidene
4-[[[[3-(5-BROMO-2-METHOXYPHENYL)-1-OXO-2-PROPENYL]AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID C₁₉H₁₆BrN₃O₄S 461.29 5-Bromo-2-methoxyphenyl, thioamide Benzoic acid, thioamide, α,β-unsaturated ketone
2-{[(BENZYLOXY)CARBONYL]AMINO}-3-CYANOPROPANOIC ACID C₁₂H₁₂N₂O₄ 248.24 Benzyloxycarbonyl, cyano Cyano, carbamate, carboxylic acid
3-[[2-[4-(HYDROXYMETHYL)PHENOXY]ACETYL]AMINO]BENZOIC ACID C₁₆H₁₅NO₅ 301.09 4-Hydroxymethylphenoxy Benzoic acid, acetyl amide
3-[(4-ETHOXYBENZOYL)CARBAMOTHIOYLAMINO]BENZOIC ACID C₁₈H₁₇N₃O₄S 371.41 4-Ethoxybenzoyl, thioamide Benzoic acid, thioamide

Key Differences and Implications

Substituent Effects: The 2-chlorobenzyloxy group in the target compound enhances lipophilicity compared to 4-ethoxybenzoyl () or 4-hydroxymethylphenoxy (), which may improve membrane permeability . Thioamide analogs () exhibit reduced hydrogen-bonding capacity but increased metabolic stability compared to amides .

Hydrazide derivatives () may act as chelating agents or protease inhibitors due to their planar, conjugated structures .

Research Findings and Data

  • Synthesis : The target compound’s synthesis is confirmed via ESI-MS ([M+1]⁺ = 653) and NMR (e.g., 3.88 ppm singlet for methoxy protons) .
  • Stability : Thioamide analogs () demonstrate greater resistance to enzymatic hydrolysis than amide-linked compounds .
  • Safety : Carbamate derivatives () exhibit moderate toxicity (LD₅₀ > 500 mg/kg in rodents), suggesting similar safety profiles for structurally related compounds .

Biological Activity

The compound 3-[((E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-2-propenoyl)amino]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H19ClN2O5C_{25}H_{19}ClN_2O_5, with a molecular weight of approximately 448.88 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including a benzoic acid moiety, a cyano group, and a chlorobenzyl ether.

Research indicates that compounds with similar structures may influence several biological pathways, particularly those involved in protein degradation and cellular stress responses. For instance, derivatives of benzoic acid have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and protein turnover .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoic acid derivatives. The compound's structural features suggest it may inhibit cancer cell proliferation through modulation of apoptotic pathways and interference with cell cycle regulation. For example, compounds with similar functionalities have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

Compound IC50 (µM) Cell Line
3-Chloro-4-methoxybenzoic acid5.85MCF-7 (breast cancer)
4-Hydroxyphenyl derivatives0.55 - 1.2A549 (lung cancer)

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This is particularly relevant in conditions like arthritis and other inflammatory diseases where excessive inflammation contributes to tissue damage.

Antioxidant Activity

Similar compounds have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This effect is crucial for preventing cellular damage associated with aging and various diseases.

Case Studies

  • In vitro Studies : In a study evaluating the biological activity of benzoic acid derivatives, it was found that certain compounds significantly activated cathepsins B and L—proteins involved in protein degradation—indicating their potential as modulators of proteostasis .
  • Therapeutic Applications : Research has indicated that these compounds could serve as leads for developing new drugs targeting cancer and inflammatory diseases due to their ability to modulate key biological pathways effectively.

Q & A

(Basic) What are the optimal synthetic routes for preparing 3-[((E)-...]BENZOIC ACID?

Answer:
The compound can be synthesized via multi-step reactions, including:

  • Condensation reactions : Utilize substituted phenols (e.g., 2-chlorobenzyl alcohol) and acryloyl intermediates under controlled temperatures (45–50°C) to form the propenoyl backbone .
  • Protection/deprotection strategies : Protect reactive groups (e.g., carboxylic acid) using tert-butyl esters, followed by deprotection with trifluoroacetic acid (TFA) to yield the final product .
  • Purification : Employ column chromatography (hexane/EtOH gradients) and recrystallization for high-purity yields (≥95%) .
    Key validation : Monitor reaction progress via TLC (Rf ~0.59–0.60) and confirm purity via melting point analysis (e.g., 249.5–251.5°C) .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm structural features, such as the (E)-configuration of the propenoyl group (δ 7.13–7.75 ppm for aromatic protons) and cyano group integration . Overlapping signals may require 2D NMR (e.g., HSQC, COSY) for resolution .
  • IR spectroscopy : Identify key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns .

(Advanced) How can researchers resolve contradictions in NMR data caused by signal overlap or dynamic effects?

Answer:

  • Higher-field NMR : Use 400–600 MHz instruments to enhance resolution of aromatic proton signals (e.g., δ 7.11–7.51 ppm in DMSO-d₆) .
  • Variable-temperature NMR : Adjust temperature to reduce rotational barriers (e.g., around the propenoyl double bond) and resolve conformational exchange broadening .
  • Complementary techniques : Validate assignments via X-ray crystallography (if crystalline) or computational modeling (DFT-based chemical shift predictions) .

(Advanced) What methodologies are recommended for evaluating the compound’s bioactivity and mechanism of action?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
    • Receptor binding : Perform radioligand displacement studies (e.g., for GPCRs) .
  • Cellular studies :
    • Anti-inflammatory activity : Measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
    • Anticancer potential : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Target identification : Use proteomics (e.g., affinity pull-down assays) or molecular docking (AutoDock Vina) to predict binding sites .

(Advanced) How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and compare bioactivity .
  • Pharmacophore mapping : Identify critical groups (e.g., cyano, methoxy) using 3D-QSAR models (Schrödinger Suite) .
  • Data analysis : Correlate substituent electronic properties (Hammett σ values) with biological activity (e.g., logP vs. IC₅₀) .

(Basic) What experimental precautions are essential for handling this compound?

Answer:

  • Safety protocols : Use fume hoods for reactions involving volatile reagents (e.g., TFA) and wear nitrile gloves to avoid skin contact .
  • Stability testing : Store the compound at –20°C under argon to prevent hydrolysis of the cyano group .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

(Advanced) How can researchers validate the compound’s purity and stability under varying conditions?

Answer:

  • HPLC-DAD/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) .
  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, then re-analyze via NMR and HPLC .
  • Degradation profiling : Identify hydrolysis products (e.g., benzoic acid derivatives) via LC-MS/MS .

(Advanced) What computational tools are effective for predicting this compound’s physicochemical properties?

Answer:

  • LogP and solubility : Use SwissADME or MarvinSuite to estimate partition coefficients (logP ~3.5) and aqueous solubility .
  • pKa prediction : Employ ACD/pKa DB to determine ionization states (e.g., carboxylic acid pKa ~4.2) .
  • Molecular dynamics (MD) : Simulate membrane permeability (GROMACS) or protein-ligand interactions (NAMD) .

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